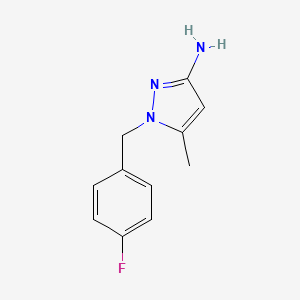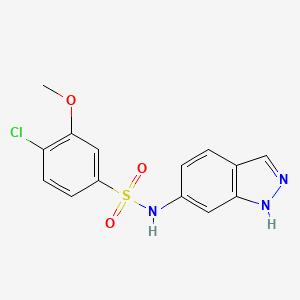
4-chloro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide is a chemical compound with a molecular formula of C14H12ClN3O3S
Preparation Methods
The synthesis of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-amino-1H-indazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with 3-methoxybenzene-1-sulfonyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted benzene derivatives .
Scientific Research Applications
4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used in the study of cellular pathways and mechanisms, particularly those involving signal transduction and apoptosis.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of poly ADP-ribose glycohydrolase (PARG), which is involved in DNA repair processes. By inhibiting PARG, the compound can interfere with the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide include:
4-Chloro-N-(1H-indazol-6-yl)-2-(trifluoromethyl)benzenesulfonamide: This compound has a trifluoromethyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
4-Chloro-N-(1H-indazol-6-yl)benzenesulfonamide: Lacks the methoxy group, which may result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of 4-Chloro-N-(1H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H12ClN3O3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17) |
InChI Key |
OJZOVBXELHGHFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063363.png)
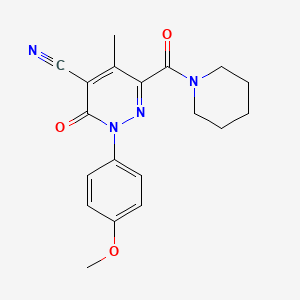
![methyl 4-[(7aR)-6-(4-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate](/img/structure/B11063377.png)
![3-Cyclohexyl-1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B11063385.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063397.png)
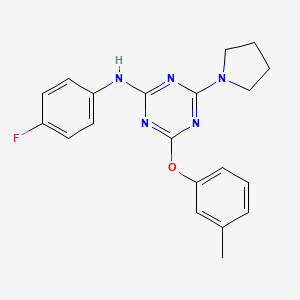
![[3-(Benzyloxy)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanethione](/img/structure/B11063425.png)
![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-](/img/structure/B11063448.png)


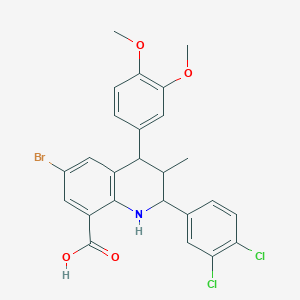
![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
